molecular formula C10H14Cl2N4 B3018768 [3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride CAS No. 1803592-42-8

[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride

Cat. No. B3018768
CAS RN: 1803592-42-8
M. Wt: 261.15
InChI Key: NGRPRBGDUGDAIV-UHFFFAOYSA-N
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Description

[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride, also known as TMM, is a chemical compound that has been widely studied for its potential applications in scientific research. TMM is a derivative of phenylmethanamine, an organic compound that is commonly used as a precursor in the synthesis of various pharmaceuticals and other chemicals. TMM has been shown to have a number of unique properties that make it an attractive candidate for use in a variety of research applications, including its ability to modulate neurotransmitter release and its potential as a tool for studying the mechanisms of drug addiction and other neurological disorders.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing bioactive compounds. Notable examples include:

Organic Synthesis

1,2,3-Triazoles play a crucial role in organic synthesis. Researchers employ various synthetic methodologies to prepare this scaffold, including:

Bioconjugation and Chemical Biology

Materials Science

Future Directions

For further details, consult relevant scholarly literature . Remember to verify specific information based on the context of use and intended application.

properties

IUPAC Name

[3-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c11-5-9-2-1-3-10(4-9)6-14-8-12-7-13-14;;/h1-4,7-8H,5-6,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRPRBGDUGDAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN2C=NC=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride

CAS RN

1803592-42-8
Record name 1-{3-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine dihydrochloride
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